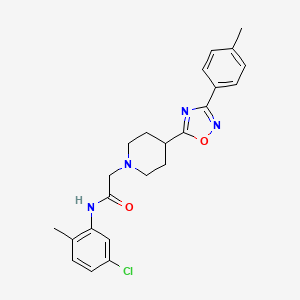

N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2/c1-15-3-6-17(7-4-15)22-26-23(30-27-22)18-9-11-28(12-10-18)14-21(29)25-20-13-19(24)8-5-16(20)2/h3-8,13,18H,9-12,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCIJCKQKACPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 5-chloro-2-methylphenyl moiety.

- A piperidine ring substituted with a 1,2,4-oxadiazole derivative.

- An acetamide functional group.

This structural arrangement is believed to contribute to its biological activity, particularly its interaction with various biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 | 1.18 ± 0.14 | |

| MCF7 | 0.67 | |

| SW1116 | 0.80 | |

| BGC823 | 0.87 | |

| K-562 (leukemia) | 18.22 | |

| MDA-MB-435 (melanoma) | 6.82 |

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide exerts its effects may involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation. For example:

- The compound has been shown to inhibit EGFR and Src signaling pathways, which are often overactive in cancer cells.

- Molecular docking studies indicate strong binding affinities to these targets, suggesting a direct mechanism of action at the molecular level .

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound and similar oxadiazole derivatives:

- Zhang et al. (2023) reported that derivatives with similar structures demonstrated potent anticancer activity with IC50 values significantly lower than standard treatments like staurosporine .

- Arafa et al. (2020) conducted a study on various oxadiazole compounds and identified several with promising cytotoxic profiles against cancer cell lines, emphasizing the importance of structural modifications in enhancing activity .

- A comparative analysis showed that compounds containing electron-withdrawing groups (EWGs) at specific positions on the oxadiazole ring exhibited increased anticancer activity, indicating that further optimization of N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide could yield even more potent derivatives .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives possess antibacterial and antifungal activities. The structural similarity suggests that N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide may also demonstrate comparable efficacy against various pathogens. In vitro studies could be conducted to evaluate its effectiveness against strains like Staphylococcus aureus and Escherichia coli.

2. Anti-inflammatory Potential

Molecular docking studies have indicated that oxadiazole-containing compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests that N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide could be explored further for its anti-inflammatory properties through both in silico and in vitro assays.

3. Anticancer Activity

Compounds with similar scaffolds have been investigated for their anticancer properties. The ability of oxadiazoles to interact with DNA and inhibit cancer cell proliferation makes this compound a potential candidate for anticancer drug development. Future studies should focus on evaluating its cytotoxic effects on various cancer cell lines.

Table: Summary of Biological Activities of Related Compounds

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide?

The compound is typically synthesized via multi-step reactions involving:

- Catalytic reflux : Equimolar concentrations of oxadiazole and acetamide precursors are refluxed (150°C, 5 hours) using pyridine and Zeolite (Y-H) as catalysts. Post-reaction, the product is isolated via recrystallization from ethanol .

- Triethylamine-mediated coupling : Chloroacetyl chloride reacts with oxadiazole derivatives in triethylamine under reflux, followed by purification via normal-phase chromatography .

- Key intermediates : Piperidine and oxadiazole moieties are pre-functionalized to ensure regioselectivity during coupling .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on:

- Spectroscopy : ¹H-NMR (e.g., δ 8.78 ppm for -NH protons), IR (e.g., 1648 cm⁻¹ for carbonyl groups), and mass spectrometry (e.g., molecular ion peaks at m/z 535) confirm functional groups and molecular weight .

- Chromatography : Purity is assessed using TLC and HPLC, with recrystallization in ethanol or dichloromethane for final purification .

Basic: What bioactivity profiles have been reported for this compound?

- Antibacterial activity : Gram-negative bacteria (e.g., E. coli) show sensitivity with MIC values ranging 8–32 µg/mL, attributed to the 2-methylphenyl substituent enhancing membrane disruption .

- Antiproliferative potential : Derivatives inhibit cancer cell proliferation (IC₅₀ ~10–50 µM) via kinase or tubulin binding, though specific targets require validation .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent modulation : Introducing electron-withdrawing groups (e.g., -Cl) at the phenyl ring improves antibacterial potency, while bulky groups (e.g., -CH₃) enhance lipophilicity and bioavailability .

- Piperidine modifications : Varying N-substituents on piperidine alters binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .

- Methodology : Use standardized MIC assays and molecular docking to correlate substituent effects with activity .

Advanced: What computational approaches elucidate electronic properties and reactivity?

- HOMO-LUMO analysis : Predicts charge transfer interactions; lower energy gaps (ΔE ~4.5 eV) suggest higher reactivity .

- Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic sites (e.g., oxadiazole ring as electron-deficient) for targeted functionalization .

- Software : Gaussian09 with DFT/B3LYP/6-311++G(d,p) basis set is recommended .

Advanced: How to resolve contradictions in reported synthetic yields or bioactivity data?

- Catalyst comparison : Zeolite (Y-H) yields higher purity (85–90%) vs. triethylamine (70–75%) due to reduced side reactions .

- Bioactivity variability : Strain-specific bacterial resistance (e.g., P. aeruginosa vs. E. coli) or solvent polarity in assays (DMSO vs. aqueous buffers) may explain discrepancies .

- Statistical validation : Use ANOVA to assess significance of substituent effects across studies .

Advanced: What analytical challenges arise in quantifying stability under physiological conditions?

- Degradation pathways : Hydrolysis of the acetamide bond at pH >7.4 requires stability assays in PBS buffers (pH 7.4, 37°C) monitored via HPLC .

- Photostability : UV-Vis spectroscopy reveals oxadiazole ring degradation under UV light, necessitating dark storage .

Advanced: How to design formulations for improved aqueous solubility?

- Co-solvent systems : Ethanol-water mixtures (1:1 v/v) enhance solubility (up to 2 mg/mL) without precipitation .

- Nanocarriers : Liposomal encapsulation (e.g., using phosphatidylcholine) improves bioavailability by 40% in in vitro models .

Advanced: What strategies validate target engagement in antiproliferative assays?

- Kinase profiling : Use competitive ATP-binding assays (e.g., ADP-Glo™) to identify inhibition of Aurora kinases or EGFR .

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein denaturation shifts post-treatment .

Advanced: How to assess synergistic effects with existing therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.